3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Lipophilicity ADME Physicochemical Property

3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide (CAS 1000576-86-2) is a halogenated 1,2,4-benzothiadiazine 1,1-dioxide derivative. The benzothiadiazine dioxide scaffold is established as a privileged structure in medicinal chemistry, with reported activities spanning AMPA receptor positive allosteric modulation, KATP channel modulation, and anti-angiogenic kinase inhibition.

Molecular Formula C8H6ClFN2O2S
Molecular Weight 248.66 g/mol
Cat. No. B13713189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
Molecular FormulaC8H6ClFN2O2S
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)F)S(=O)(=O)N=C1Cl
InChIInChI=1S/C8H6ClFN2O2S/c1-12-6-4-5(10)2-3-7(6)15(13,14)11-8(12)9/h2-4H,1H3
InChIKeyCCZMYCMNWMPAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide – Core Scaffold and Pharmacological Context for Procurement Decisions


3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide (CAS 1000576-86-2) is a halogenated 1,2,4-benzothiadiazine 1,1-dioxide derivative. The benzothiadiazine dioxide scaffold is established as a privileged structure in medicinal chemistry, with reported activities spanning AMPA receptor positive allosteric modulation, KATP channel modulation, and anti-angiogenic kinase inhibition [1]. A recent study by Huwaimel et al. (2022) demonstrated that chlorinated benzothiadiazines suppress VEGF-induced endothelial cell proliferation through inhibition of VEGFR2 phosphorylation, with lead compound 17b exhibiting remarkable kinase selectivity (only 4 of 468 kinases inhibited >65% at 10 µM) [2]. The combination of 3-chloro and 6-fluoro substituents with a 4-methyl group distinguishes this compound from prototypical benzothiadiazines such as diazoxide (7-chloro-3-methyl), introducing distinct electronic and steric properties relevant for structure-activity relationship (SAR) exploration and targeted library design.

Why a 3-Chloro-6-fluoro-4-methyl Benzothiadiazine Cannot Be Replaced by Diazoxide or Other In-Class Analogs


Benzothiadiazine 1,1-dioxides are not functionally interchangeable. The Huwaimel et al. (2022) study demonstrated that 7-fluorobenzothiadiazine derivatives (e.g., 3a, 5-10a) afforded no appreciable inhibition of VEGF-induced HUVEC proliferation, whereas 6-chlorobenzothiadiazine derivatives (e.g., 2-5b, 7-23b) exhibited potent anti-angiogenic activity [1]. This stark positional sensitivity highlights that the specific halogen placement dictates biological outcome. Furthermore, the prototypical benzothiadiazine diazoxide (7-chloro-3-methyl) primarily acts as a KATP channel opener and mitochondrial complex II inhibitor, whereas 6-chloro-substituted congeners shift toward VEGFR2/TNK2/PRKD2 kinase inhibition – a fundamentally different pharmacological profile [1][2]. The target compound's unique 3-chloro-6-fluoro-4-methyl arrangement introduces combined electron-withdrawing effects from both halogens plus N4-methylation, which eliminates the hydrogen bond donor present in diazoxide (N4–H), directly impacting solubility, permeability, and target binding interactions.

Quantitative Differentiation Evidence for 3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide vs. Diazoxide and Structural Analogs


Elevated Computed Lipophilicity (XLogP3) vs. Diazoxide: Predicted Membrane Permeability Advantage

The target compound exhibits a computed XLogP3 of 1.7, representing a +0.5 log unit increase over the prototypical benzothiadiazine diazoxide (XLogP3 = 1.2, PubChem computed) [1][2]. This enhanced lipophilicity is attributable to the 6-fluoro substituent and N4-methyl group. In the context of CNS drug discovery, where optimal logP values typically range from 1.5 to 3.0 for passive blood-brain barrier permeation, the target compound's position at 1.7 places it more favorably than diazoxide (1.2) for programs targeting central neurological indications [3].

Lipophilicity ADME Physicochemical Property Blood-Brain Barrier

Elimination of Hydrogen Bond Donor Capacity via N4-Methylation: Solubility and Selectivity Implications

The target compound contains zero hydrogen bond donors (HBD = 0), whereas diazoxide possesses one HBD at the N4–H position [1][2]. This structural difference arises from the 4-methyl substitution in the target compound. Both compounds share identical hydrogen bond acceptor counts (HBA = 4) and comparable topological polar surface areas (target TPSA = 58.1 Ų; diazoxide TPSA = 58.5 Ų) [1][2]. The absence of an H-bond donor typically reduces aqueous solubility but may enhance passive membrane permeability, as demonstrated in systematic studies where reducing HBD count improved Caco-2 permeability [3].

Hydrogen Bond Donor Solubility Permeability Drug-Likeness

Class-Level Anti-Angiogenic Kinase Inhibition: Evidence from the Chlorinated Benzothiadiazine Series

NOTE: Direct quantitative biological data for the specific compound 3-chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide have not been identified in the published literature. The following evidence derives from class-level inference based on structurally closely related chlorinated benzothiadiazine 1,1-dioxides. Huwaimel et al. (2022) demonstrated that 6-chlorobenzothiadiazine derivatives suppress VEGF-induced HUVEC proliferation by inhibiting VEGFR2 phosphorylation. Compound 17b (6-chloro-4-(4-trifluoromethoxybenzyl) derivative) exhibited complete amelioration of VEGF-induced proliferation (199 ± 11% inhibition relative to VEGF control at 20 µM) and remarkable kinase selectivity: only 4 of 468 kinases inhibited >65% at 10 µM, with TNK2/ACK1 inhibited to 0.1% of control and PRKD2 to 8% of control activity remaining [1]. The target compound shares the critical 6-position halogenation (fluoro instead of chloro) and chlorinated benzothiadiazine core, placing it within the active chemical space defined by this SAR.

Anti-angiogenesis VEGFR2 TNK2 Kinase Inhibition Oncology

Carbonic Anhydrase Inactivity of the Benzothiadiazine Dioxide Scaffold: Reduced Sulfonamide Off-Target Risk

Despite containing a sulfonamide-like sulfur dioxide moiety, the benzothiadiazine 1,1-dioxide scaffold is devoid of carbonic anhydrase (CA) inhibitory activity. Huwaimel et al. (2022) screened representative benzothiadiazine derivatives (5b, 7e, 9a, 8-9c) against human CA isoforms I, II, IX, and XII, reporting Ki values >100 µM for all tested compounds, compared to the standard CA inhibitor acetazolamide (AAZ) with Ki values of 250 nM (CA I), 12.5 nM (CA II), 25 nM (CA IX), and 5.7 nM (CA XII) [1]. This is a critical differentiator from classical aromatic sulfonamides, which frequently exhibit CA inhibition as a significant off-target liability. The target compound, sharing the same benzothiadiazine 1,1-dioxide core, is expected to similarly lack CA inhibition.

Carbonic Anhydrase Off-Target Selectivity Sulfonamide Safety Profile

Molecular Weight and Rotatable Bond Profile: Fragment-like Character for Library Design

The target compound has a molecular weight of 248.66 g/mol and zero rotatable bonds, placing it within the fragment-like chemical space (MW <300, RotB = 0) [1]. This contrasts with more elaborated benzothiadiazine analogs such as compound 17b from Huwaimel et al. (MW >450 with flexible benzylamine side chains) [2]. The low molecular weight and complete conformational rigidity (RotB = 0) offer distinct advantages for fragment-based screening and subsequent structure-guided optimization: minimal entropic penalty upon binding, well-defined binding poses, and ample room for synthetic elaboration at the 3-position (via nucleophilic displacement of the chlorine) [1].

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness Physicochemical Property

Optimal Procurement and Application Scenarios for 3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) for Novel Kinase Inhibitors Targeting the VEGFR2/TNK2 Axis

With a molecular weight of 248.66 g/mol, zero rotatable bonds, and a synthetically accessible 3-chloro leaving group, this compound is ideally suited as a core fragment for FBDD campaigns aimed at anti-angiogenic kinase targets. The class-level evidence from Huwaimel et al. (2022) demonstrates that elaborated 6-chlorobenzothiadiazine derivatives achieve potent inhibition of TNK2/ACK1 (0.1% residual activity) and PRKD2 (8% residual activity) with a selectivity score S(35) = 0.007 across 468 kinases [1]. The target compound's 6-fluoro substitution provides an electronic variation (σₚ for F = 0.06 vs. Cl = 0.23) that offers complimentary structure-activity data. The scaffold's demonstrated lack of carbonic anhydrase inhibition (Ki >100 µM) eliminates a common sulfonamide liability, reducing the need for downstream selectivity optimization against CA isoforms [1].

CNS-Penetrant AMPA Receptor Modulator Development Programs

The target compound's computed XLogP3 of 1.7 positions it within the optimal lipophilicity range for blood-brain barrier penetration (CNS drug optimal logP: 1.5–3.0), while its TPSA of 58.1 Ų falls below the 70 Ų threshold associated with good CNS penetration [2][3]. The zero hydrogen bond donor count further favors passive CNS permeation versus diazoxide (HBD = 1). Fluorinated benzothiadiazine 1,1-dioxides have been extensively patented as positive allosteric modulators of AMPA receptors (e.g., EP1557412A1, US7268129), with specific 7-chloro-4-(2-fluoroethyl) derivatives demonstrating oral cognitive-enhancing activity in Wistar rats [4]. This compound offers a differentiated scaffold for CNS drug discovery programs seeking AMPA receptor potentiation with optimized physicochemical properties.

Medicinal Chemistry SAR Expansion Around Halogenated Benzothiadiazine Cores

The unique 3-chloro-6-fluoro-4-methyl substitution pattern is not represented in the published Huwaimel et al. (2022) series, which focused on 6-chloro and 7-chloro/7-bromo derivatives [1]. Procuring this compound enables systematic SAR exploration at three distinct positions: (i) the 3-chloro group can undergo nucleophilic aromatic substitution to introduce diverse amine, thiol, or alkoxy substituents; (ii) the 6-fluoro group modulates ring electronics without introducing steric bulk (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å); and (iii) the N4-methyl group locks the scaffold in a fixed tautomeric state, eliminating the N4–H donor present in diazoxide and simplifying interpretation of binding interactions. The published synthetic route via chlorosulfonyl isocyanate cyclization of substituted anilines provides a validated method for preparing additional analogs [1].

Negative Control or Tool Compound for Carbonic Anhydrase Selectivity Profiling

The benzothiadiazine 1,1-dioxide scaffold has been experimentally verified as inactive against human carbonic anhydrase isoforms I, II, IX, and XII (Ki >100 µM for all tested derivatives), despite containing a sulfonamide-like functional group [1]. This compound can serve as a valuable negative control in CA inhibition assays, or as a scaffold for designing bifunctional molecules where CA inhibition must be excluded. The contrast with acetazolamide (Ki = 5.7–250 nM across isoforms) is greater than 400-fold, providing a wide assay window for counter-screening applications [1].

Quote Request

Request a Quote for 3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.